molecular formula C16H12ClFN4 B2513812 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone CAS No. 477711-38-9

3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone

Cat. No.: B2513812
CAS No.: 477711-38-9
M. Wt: 314.75
InChI Key: OCLOICWKRLPGNF-DJKKODMXSA-N
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Description

3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and a chlorophenyl hydrazone moiety

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-fluorophenylhydrazine: This is achieved by reacting 4-fluoroaniline with hydrazine hydrate under acidic conditions.

    Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: The 4-fluorophenylhydrazine is then reacted with an appropriate aldehyde, such as 4-formylpyrazole, under reflux conditions to form the desired pyrazole derivative.

    Formation of the hydrazone: Finally, the 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is reacted with 4-chlorophenylhydrazine in the presence of a suitable catalyst, such as acetic acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazones or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-bromophenyl)hydrazone
  • 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-methylphenyl)hydrazone
  • 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-nitrophenyl)hydrazone

Uniqueness

3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde N-(4-chlorophenyl)hydrazone is unique due to the presence of both fluorine and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

4-chloro-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4/c17-13-3-7-15(8-4-13)21-19-9-12-10-20-22-16(12)11-1-5-14(18)6-2-11/h1-10,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLOICWKRLPGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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